
N-(thiazol-2-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that integrates both thiazole and thiophene moieties. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, while thiophene is a sulfur-containing aromatic ring. The combination of these two heterocycles in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiazol-2-yl)thiophene-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The resulting thiazole derivative can then be coupled with thiophene-3-carboxylic acid using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiazole and thiophene rings. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, various nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amide derivatives.
Substitution: Halogenated derivatives, substituted thiazole and thiophene compounds.
科学的研究の応用
N-(thiazol-2-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of N-(thiazol-2-yl)thiophene-3-carboxamide varies depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzyme systems, while its anticancer properties might involve the induction of apoptosis in cancer cells through interaction with cellular signaling pathways.
類似化合物との比較
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide are structurally similar and used in various chemical and biological applications.
Uniqueness: N-(thiazol-2-yl)thiophene-3-carboxamide is unique due to the combination of thiazole and thiophene rings, which imparts distinct chemical reactivity and biological activity. This dual heterocyclic structure allows for versatile applications in multiple scientific fields, distinguishing it from compounds containing only one of these moieties.
特性
分子式 |
C8H6N2OS2 |
|---|---|
分子量 |
210.3 g/mol |
IUPAC名 |
N-(1,3-thiazol-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H6N2OS2/c11-7(6-1-3-12-5-6)10-8-9-2-4-13-8/h1-5H,(H,9,10,11) |
InChIキー |
CZAYQDKALAQONM-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


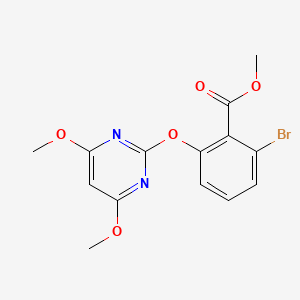


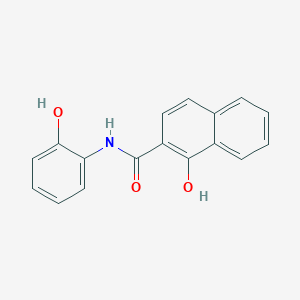
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
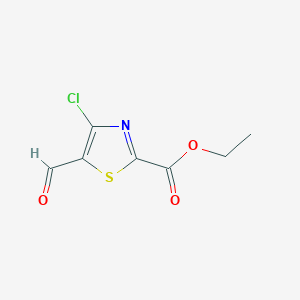
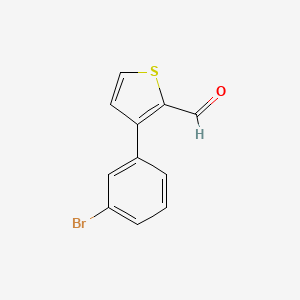
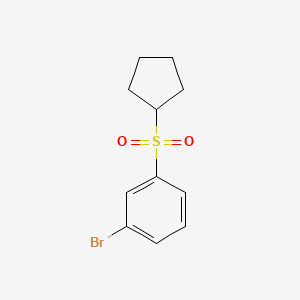
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)

![2-[(4-methoxyphenyl)methyl]-7-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13874879.png)

![2-Bromo-5-[(4-ethylphenyl)methyl]thiophene](/img/structure/B13874886.png)
